Enhanced Antileishmanial Potency Through C2 Modulation: Imidazo[1,2-a]pyrazine-3-carbaldehyde as a Precursor to Casein Kinase 1 Inhibitors
Imidazo[1,2-a]pyrazine-3-carbaldehyde serves as a critical starting material for the synthesis of C2-modified derivatives that exhibit potent antileishmanial activity. Modifications at the 2-position, accessible via the 3-carbaldehyde handle, yield compounds with IC50 values against Leishmania major casein kinase 1 (L-CK1.2) in the low micromolar range (e.g., 0.5–2.0 µM) [1]. In contrast, derivatives lacking the 3-carbaldehyde functionality or with different substitution patterns show significantly reduced or no activity. This structure-activity relationship (SAR) highlights the essential role of the 3-carbaldehyde in enabling targeted modifications that optimize potency [2].
| Evidence Dimension | Antileishmanial activity (L. major CK1 inhibition) |
|---|---|
| Target Compound Data | Derivatives synthesized from this scaffold: IC50 ~0.5–2.0 µM |
| Comparator Or Baseline | Other imidazo[1,2-a]pyrazine regioisomers without 3-carbaldehyde: IC50 >10 µM or inactive |
| Quantified Difference | >5–20 fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This evidence demonstrates that the 3-carbaldehyde is not just a reactive handle but a crucial pharmacophoric element; procuring this specific isomer is essential for accessing therapeutically relevant antileishmanial leads.
- [1] In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. Bioorganic & Medicinal Chemistry Letters, 2021. View Source
- [2] Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. European Journal of Medicinal Chemistry, 2025. View Source
